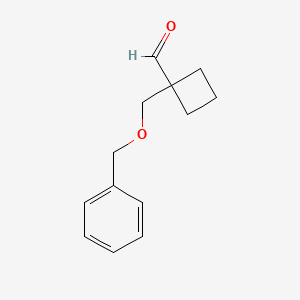
Diphenyl((phenylamino)oxy)phosphineoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl((phenylamino)oxy)phosphineoxide is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine oxide group, which imparts distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl((phenylamino)oxy)phosphineoxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl((phenylamino)oxy)phosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds. These products have diverse applications in catalysis, materials science, and organic synthesis .
Applications De Recherche Scientifique
Diphenyl((phenylamino)oxy)phosphineoxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which diphenyl((phenylamino)oxy)phosphineoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diphenyl((phenylamino)oxy)phosphineoxide include:
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Diphenyl(phenylethynyl)phosphine oxide
Uniqueness
What sets this compound apart is its unique combination of a phosphine oxide group with a phenylaminooxy moiety. This structural feature imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H16NO2P |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
N-diphenylphosphoryloxyaniline |
InChI |
InChI=1S/C18H16NO2P/c20-22(17-12-6-2-7-13-17,18-14-8-3-9-15-18)21-19-16-10-4-1-5-11-16/h1-15,19H |
Clé InChI |
KQICKXQANGWBSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NOP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


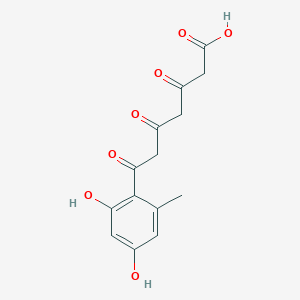
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

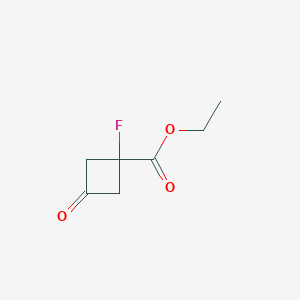

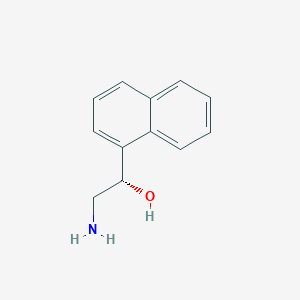

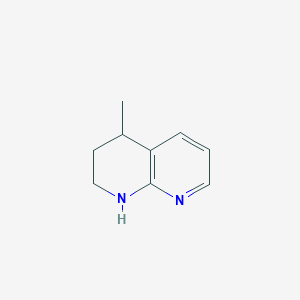
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
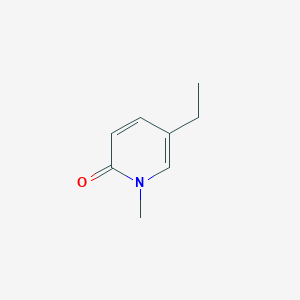

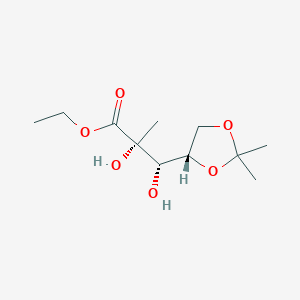
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
